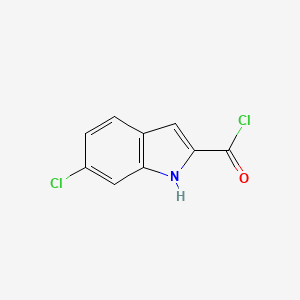

6-Chloro-1H-indole-2-carbonyl chloride

Description

6-Chloro-1H-indole-2-carbonyl chloride is a halogenated indole derivative characterized by a reactive carbonyl chloride (-COCl) group at position 2 and a chlorine substituent at position 6 of the indole ring. The presence of the electron-withdrawing chlorine substituent and the reactive acyl chloride group likely enhances its electrophilicity, making it valuable for nucleophilic substitution or coupling reactions.

Properties

IUPAC Name |

6-chloro-1H-indole-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-2-1-5-3-8(9(11)13)12-7(5)4-6/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFKAGKVIHSLJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-indole-2-carbonyl chloride typically involves the chlorination of 1H-indole-2-carboxylic acid followed by the conversion of the carboxylic acid group to a carbonyl chloride group. One common method involves the use of thionyl chloride (SOCl₂) as a reagent to convert the carboxylic acid to the corresponding acyl chloride under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by the use of chlorinating agents like phosphorus trichloride (PCl₃) or oxalyl chloride (COCl)₂ to achieve the desired carbonyl chloride functionality .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Acylation Reactions: The carbonyl chloride group can react with nucleophiles to form amides, esters, or thioesters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines (e.g., aniline) or thiols (e.g., thiophenol) can be used under mild conditions to substitute the chloro group.

Major Products Formed:

Amides: Formed by the reaction of the carbonyl chloride group with amines.

Esters: Formed by the reaction of the carbonyl chloride group with alcohols.

Thioesters: Formed by the reaction of the carbonyl chloride group with thiols.

Scientific Research Applications

6-Chloro-1H-indole-2-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various indole derivatives with potential biological activities.

Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.

Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 6-Chloro-1H-indole-2-carbonyl chloride involves its ability to act as an acylating agent, forming covalent bonds with nucleophilic sites on biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated logP for this compound based on structural analogs.

Key Observations:

Functional Group Reactivity :

- The carbonyl chloride group in this compound confers higher reactivity compared to carboxylic acid derivatives (e.g., 6-Chloro-1-methyl-1H-indole-2-carboxylic acid), making it more suitable for acylation reactions . Carboxylic acids, in contrast, require activation (e.g., via coupling reagents) for similar transformations.

Substituent Position Effects :

- Chlorine at position 6 (vs. 7 in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) alters electronic and steric profiles. Position 6 substitution may enhance electrophilicity at the indole core, favoring reactions at the 2-position .

Lipophilicity (logP) :

- The estimated logP of ~2.8 for this compound suggests moderate lipophilicity, comparable to its carboxylic acid analog (logP = 2.375). However, the methyl group in 6-Chloro-1-methyl-1H-indole-2-carboxylic acid slightly increases hydrophobicity .

The carbonyl chloride group likely increases corrosivity, necessitating stringent safety protocols.

Synthetic Utility :

- Chloride intermediates (e.g., compound7 in ) are precursors for azide-functionalized indoles, highlighting the role of this compound in generating bioactive derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.